molecular formula C11H14O2 B1339945 Ethyl 2,5-dimethylbenzoate CAS No. 33499-43-3

Ethyl 2,5-dimethylbenzoate

Cat. No.: B1339945
CAS No.: 33499-43-3
M. Wt: 178.23 g/mol
InChI Key: DDZFMOLFXZLMPP-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2,5-dimethylbenzoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dimethylbenzoate can be synthesized through the esterification of 2,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of ethanol and 2,5-dimethylbenzoic acid to a reactor with an acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dimethylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, it can hydrolyze back to 2,5-dimethylbenzoic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2,5-dimethylbenzoic acid and ethanol.

    Reduction: 2,5-dimethylbenzyl alcohol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,5-dimethylbenzoate is used extensively in scientific research as a building block for the synthesis of more complex molecules. Its applications include:

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethylbenzoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity as an ester.

Comparison with Similar Compounds

  • Ethyl 2,6-dimethylbenzoate
  • Ethyl 3,5-dimethylbenzoate
  • Ethyl 2,4-dimethylbenzoate

Comparison: Ethyl 2,5-dimethylbenzoate is unique due to the position of the methyl groups on the benzene ring, which can influence its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in substitution reactions .

Properties

IUPAC Name

ethyl 2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZFMOLFXZLMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558966
Record name Ethyl 2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33499-43-3
Record name Benzoic acid, 2,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33499-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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